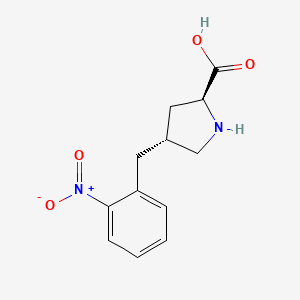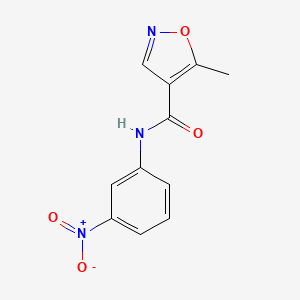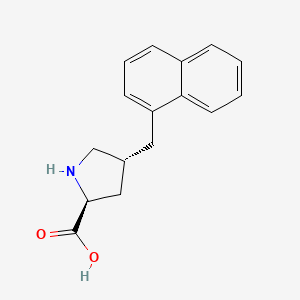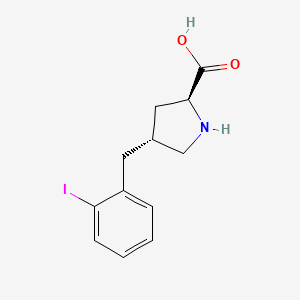
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
描述
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid, also known as NBPC, is a compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of proline, an amino acid commonly found in proteins, and has been shown to have a number of interesting properties that make it useful for a variety of research purposes. In
科学研究应用
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid has been used in a wide range of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and molecular recognition. One of the key advantages of this compound is its ability to act as a photo-switchable amino acid, meaning that it can be turned on or off using light. This property has been used to study the dynamics of protein folding and to control the activity of enzymes in vitro.
作用机制
The mechanism of action of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is based on its ability to undergo a photo-induced conformational change. When exposed to UV light, the nitrobenzyl group on the compound undergoes a photochemical reaction that leads to a change in the overall shape of the molecule. This change can alter the way that the compound interacts with other molecules, such as proteins or enzymes, leading to changes in their activity or binding affinity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid are largely dependent on the specific application in which it is being used. In general, the compound has been shown to be non-toxic and well-tolerated in vitro, making it a useful tool for studying a wide range of biological systems. However, the effects of the photo-induced conformational change on specific proteins or enzymes can be quite variable, and may depend on factors such as the concentration of the compound, the duration of light exposure, and the specific amino acid residues involved in the interaction.
实验室实验的优点和局限性
One of the key advantages of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is its ability to act as a photo-switchable amino acid, which allows for precise control over the activity of enzymes or other proteins in vitro. This property has been used to study a wide range of biological systems, and has the potential to be a valuable tool for drug discovery and other applications. However, there are also some limitations to the use of this compound, including the need for specialized equipment to control light exposure, and the potential for off-target effects or unintended consequences of the photo-induced conformational change.
未来方向
There are a number of exciting future directions for the study of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid. One potential area of research is the development of new photo-switchable amino acids with improved properties, such as increased sensitivity to light or altered conformational changes. Another direction is the use of this compound in the development of new drugs or therapies, such as targeted cancer treatments or therapies for neurodegenerative diseases. Finally, the use of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid in combination with other tools and techniques, such as CRISPR/Cas9 genome editing or high-throughput screening, could lead to new insights into the mechanisms of disease and the development of new treatments.
属性
IUPAC Name |
(2S,4R)-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)10-6-8(7-13-10)5-9-3-1-2-4-11(9)14(17)18/h1-4,8,10,13H,5-7H2,(H,15,16)/t8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETHXWXQNOKWOM-SCZZXKLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274947 | |
| Record name | (4R)-4-[(2-Nitrophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049978-67-7 | |
| Record name | (4R)-4-[(2-Nitrophenyl)methyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049978-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-[(2-Nitrophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B3208361.png)
![[(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride](/img/structure/B3208365.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-2-carboxamide](/img/structure/B3208384.png)


![1-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3208429.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3208432.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3208433.png)



![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3208467.png)